REACTION_CXSMILES
|
[C:1]([Si:5]([CH3:16])([CH3:15])[O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[C:12]CO)([CH3:4])([CH3:3])[CH3:2].C([Si](C)(C)OCCCCC#CCOC(=O)C)(C)(C)C.C(OC(=O)C)(=O)C>N1C=CC=CC=1>[C:1]([Si:5]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[CH:12])([CH3:15])[CH3:16])([CH3:3])([CH3:4])[CH3:2]
|
Name
|
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCCCC#CCO)(C)C
|
Name
|
Acetic acid 7-(tert-butyl-dimethyl-silanyloxy)-hept-2-ynyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCCCC#CCOC(C)=O)(C)C
|
Name
|
7-(tert-Butyl-dimethyl-silanyloxy)-hept-2-yn-1-ol
|
Quantity
|
4.507 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCCCC#CCO)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OCCCCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |